molecular formula C11H10N2O3 B3353374 (1-Acetylbenzimidazol-2-yl) acetate CAS No. 5432-72-4

(1-Acetylbenzimidazol-2-yl) acetate

Cat. No.: B3353374
CAS No.: 5432-72-4
M. Wt: 218.21 g/mol
InChI Key: XCJLZJHGPFKRHZ-UHFFFAOYSA-N
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Description

(1-Acetylbenzimidazol-2-yl) acetate is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This structural motif is significant in medicinal chemistry due to its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylbenzimidazol-2-yl) acetate typically involves the cyclization of o-phenylenediamine with acetic anhydride, followed by acetylation. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or glacial acetic acid as the catalyst . The reaction temperature can vary, but it is generally conducted at elevated temperatures to ensure complete cyclization and acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or polyphosphoric acid may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: (1-Acetylbenzimidazol-2-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1-Acetylbenzimidazol-2-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Acetylbenzimidazol-2-yl) acetate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: (1-Acetylbenzimidazol-2-yl) acetate is unique due to its specific acetyl and acetate functional groups, which confer distinct chemical reactivity and biological properties. These functional groups can enhance the compound’s stability and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1-acetylbenzimidazol-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-10-6-4-3-5-9(10)12-11(13)16-8(2)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLZJHGPFKRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281367
Record name (1-acetylbenzimidazol-2-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-72-4
Record name NSC21425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-acetylbenzimidazol-2-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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